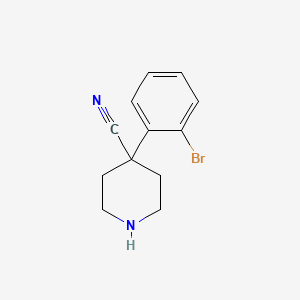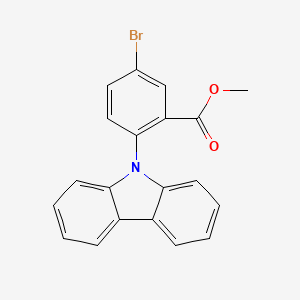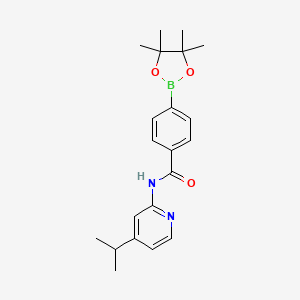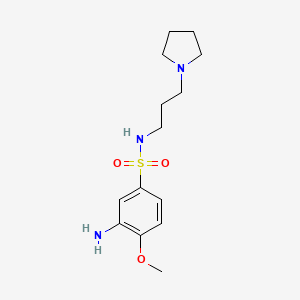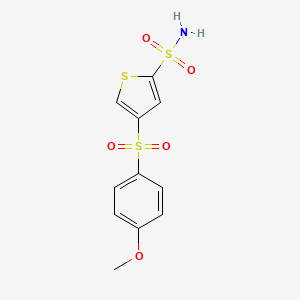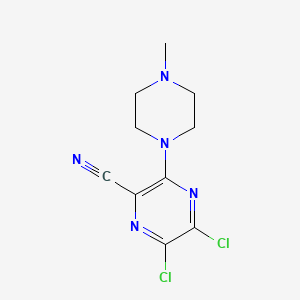
5,6-Dichloro-3-(4-methylpiperazin-1-yl)pyrazine-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6-Dichloro-3-(4-methylpiperazin-1-yl)pyrazine-2-carbonitrile is a chemical compound characterized by its dichloro and cyano functional groups, as well as a piperazine ring. This compound is part of the pyrazine family, which are heterocyclic aromatic organic compounds. Pyrazines are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dichloro-3-(4-methylpiperazin-1-yl)pyrazine-2-carbonitrile typically involves multiple steps, starting with the formation of the pyrazine core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The introduction of the dichloro and cyano groups can be achieved through halogenation and cyanation reactions, respectively. The piperazine ring is often introduced via nucleophilic substitution reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle hazardous chemicals safely. The process would be optimized for yield, purity, and cost-effectiveness. Continuous flow chemistry and other advanced techniques might be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form a carboxylic acid derivative.
Reduction: The cyano group can be reduced to form an amine.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst.
Substitution: Amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: 5,6-Dichloro-3-(4-methylpiperazin-1-yl)pyrazine-2-carboxylic acid.
Reduction: 5,6-Dichloro-3-(4-methylpiperazin-1-yl)pyrazine-2-amine.
Substitution: Various substituted pyrazines depending on the nucleophile used.
科学的研究の応用
This compound has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or inhibitor in biochemical studies.
Medicine: It has potential as a lead compound in drug discovery, particularly in the development of new pharmaceuticals targeting various diseases.
Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.
作用機序
The mechanism by which 5,6-Dichloro-3-(4-methylpiperazin-1-yl)pyrazine-2-carbonitrile exerts its effects depends on its molecular targets and pathways. For example, if used as a pharmaceutical, it may interact with specific enzymes or receptors in the body, leading to therapeutic effects. The exact mechanism would need to be determined through detailed biochemical and pharmacological studies.
類似化合物との比較
3-(4-Methylpiperazin-1-yl)pyrazine-2-carbonitrile: Lacks the dichloro groups.
5,6-Dichloropyrazine-2-carbonitrile: Lacks the piperazine ring.
3-(4-Methylpiperazin-1-yl)pyrazine-2-carboxamide: Has a carboxamide group instead of a cyano group.
Uniqueness: 5,6-Dichloro-3-(4-methylpiperazin-1-yl)pyrazine-2-carbonitrile is unique due to the presence of both dichloro groups and the piperazine ring, which can influence its chemical reactivity and biological activity.
This compound's diverse applications and unique structure make it a valuable subject for further research and development in various scientific fields.
特性
CAS番号 |
90601-44-8 |
|---|---|
分子式 |
C10H11Cl2N5 |
分子量 |
272.13 g/mol |
IUPAC名 |
5,6-dichloro-3-(4-methylpiperazin-1-yl)pyrazine-2-carbonitrile |
InChI |
InChI=1S/C10H11Cl2N5/c1-16-2-4-17(5-3-16)10-7(6-13)14-8(11)9(12)15-10/h2-5H2,1H3 |
InChIキー |
YVMILYFCMWVSBO-UHFFFAOYSA-N |
正規SMILES |
CN1CCN(CC1)C2=C(N=C(C(=N2)Cl)Cl)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


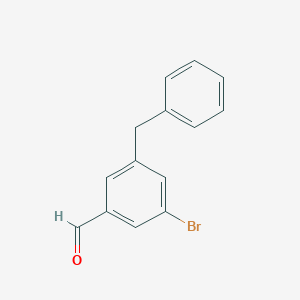
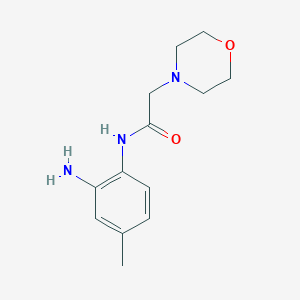
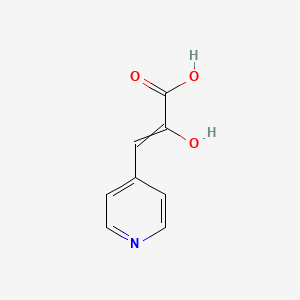
![3-Nitro-4-[[1-(oxetan-3-yl)azetidin-3-yl]amino]benzenesulfonamide](/img/structure/B15357941.png)
